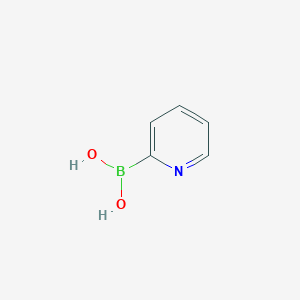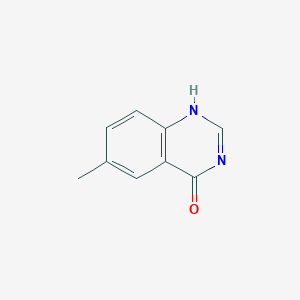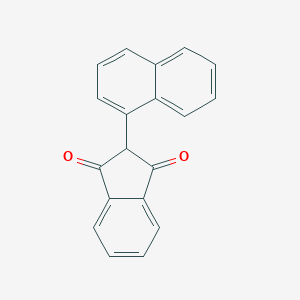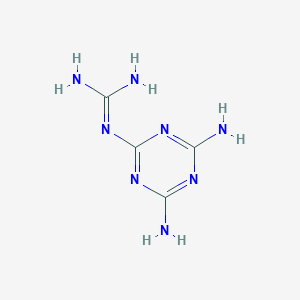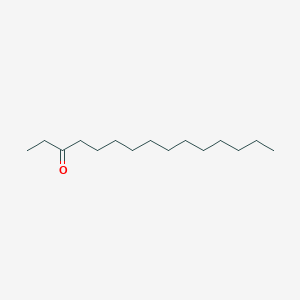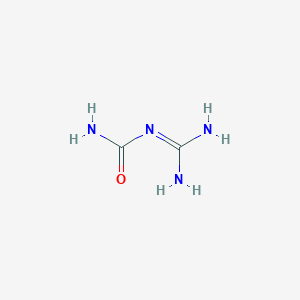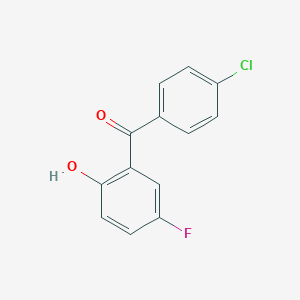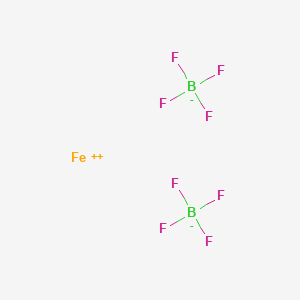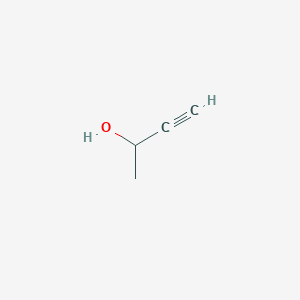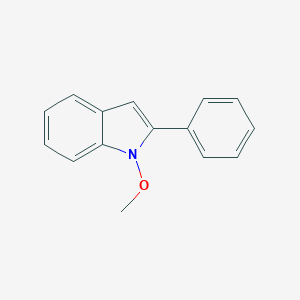
1-Methoxy-2-phenyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-2-phenyl-1H-indole, also known as 1-MeO-2-Phenyl-1-Indole or 1-Me-2-Phenyl-1-Indole, is a chemical compound that belongs to the class of indole derivatives. This compound has gained significant attention in scientific research due to its potential pharmacological properties, including its effects on the central nervous system.
Mecanismo De Acción
1-Methoxy-2-phenyl-1H-indole acts as a partial agonist at the 5-HT2A receptor, which means that it activates the receptor but not to the same extent as a full agonist. This activation leads to an increase in the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-Methoxy-2-phenyl-1H-indole has a range of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which can lead to changes in mood and behavior. It has also been found to have anti-inflammatory and neuroprotective effects, which could have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Methoxy-2-phenyl-1H-indole in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the function of this receptor. However, one limitation of using this compound is its partial agonist activity, which means that its effects may not be as strong as those of a full agonist.
Direcciones Futuras
There are many potential future directions for research on 1-Methoxy-2-phenyl-1H-indole. One area of interest is its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its effects on cognitive function, which could have implications for the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 1-Methoxy-2-phenyl-1H-indole involves the condensation of 2-phenylindole and dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-Methoxy-2-phenyl-1H-indole has been studied for its potential pharmacological properties, including its effects on the central nervous system. It has been found to have a high affinity for serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition, and is a target for many psychiatric drugs.
Propiedades
Número CAS |
16616-82-3 |
|---|---|
Nombre del producto |
1-Methoxy-2-phenyl-1H-indole |
Fórmula molecular |
C15H13NO |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
1-methoxy-2-phenylindole |
InChI |
InChI=1S/C15H13NO/c1-17-16-14-10-6-5-9-13(14)11-15(16)12-7-3-2-4-8-12/h2-11H,1H3 |
Clave InChI |
ZHQNIQVOVQMVNI-UHFFFAOYSA-N |
SMILES |
CON1C2=CC=CC=C2C=C1C3=CC=CC=C3 |
SMILES canónico |
CON1C2=CC=CC=C2C=C1C3=CC=CC=C3 |
Otros números CAS |
16616-82-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



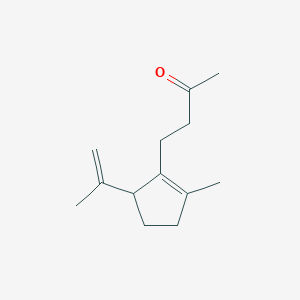
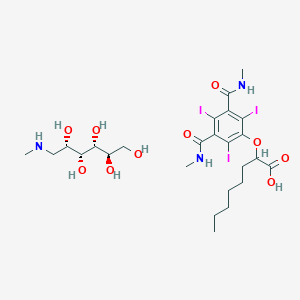
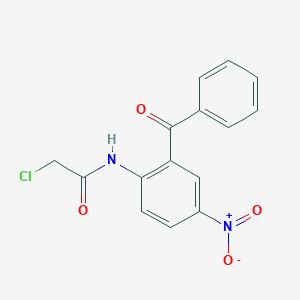
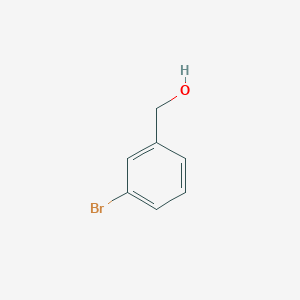
![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B105408.png)
